1-Iodononane

Descripción

Propiedades

IUPAC Name |

1-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJMFCWOUHXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049301 | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-42-2 | |

| Record name | 1-Iodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodononane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodononane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where iodide displaces the leaving group (bromide or chloride). Polar aprotic solvents like acetone enhance the solubility of NaI and stabilize the transition state. A representative procedure involves refluxing 1-bromononane (1.0 equiv) with NaI (1.2 equiv) in anhydrous acetone at 60°C for 12–24 hours. The progress is monitored by TLC or GC-MS, and the product is isolated via extraction with nonpolar solvents (e.g., hexane) followed by distillation under reduced pressure.

Direct Iodination of Nonanol

An alternative approach involves the direct iodination of 1-nonanol using hydroiodic acid (HI) or iodine in the presence of a phosphorus-based reagent. This method is advantageous when the corresponding alkyl halide is unavailable.

Hydroiodic Acid-Mediated Iodination

1-Nonanol reacts with concentrated HI (57% w/w) under reflux to produce this compound. The reaction follows an SN2 pathway, with water as a byproduct. A typical protocol combines 1-nonanol (1.0 equiv) with HI (3.0 equiv) at 110°C for 6–8 hours. The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation.

Red Phosphorus and Iodine

For laboratories lacking access to HI, a mixture of red phosphorus and iodine generates HI in situ. 1-Nonanol (1.0 equiv) is heated with iodine (1.5 equiv) and red phosphorus (0.3 equiv) at 120°C for 12 hours. This method achieves yields of 70–75%, though prolonged heating risks decomposition.

Grignard Reagent-Based Synthesis

The reaction of nonylmagnesium bromide with molecular iodine offers a pathway to this compound, albeit with higher operational complexity. This method is adapted from procedures for shorter-chain iodides.

Protocol and Considerations

Nonylmagnesium bromide is prepared by reacting 1-bromononane with magnesium turnings in dry tetrahydrofuran (THF) under argon. The Grignard reagent is then treated with iodine (1.1 equiv) at −78°C, followed by gradual warming to room temperature. Quenching with aqueous ammonium chloride and extraction with pentane yields this compound in ~80% purity, requiring further distillation.

Hypervalent Iodine Reagent-Mediated Synthesis

Recent advances employ hypervalent iodine compounds like (diacetoxyiodo)benzene (PIDA) for selective iodination. While primarily used for alkynes, this approach can be adapted for alkanes under modified conditions.

Adaptation for this compound

A mixture of 1-nonanol, PIDA (1.2 equiv), and tetrabutylammonium iodide (TBAI, 1.5 equiv) in acetonitrile-water (3:1) at room temperature for 24 hours yields this compound. The dual role of PIDA as an oxidizer and iodine source facilitates the transformation, though yields remain moderate (50–60%).

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Finkelstein Reaction | 1-Bromononane | NaI, acetone | 85–90% | High yield, scalable | Limited to primary substrates |

| Direct HI Iodination | 1-Nonanol | HI | 75–80% | Direct alcohol conversion | Corrosive reagents |

| Grignard-Iodine Reaction | Nonylmagnesium bromide | I₂, THF | 70–75% | Versatile for complex substrates | Requires inert conditions |

| Hypervalent Iodine | 1-Nonanol | PIDA, TBAI, MeCN-H₂O | 50–60% | Mild conditions | Lower yield, cost-intensive reagents |

Purification and Characterization

Crude this compound is typically purified via fractional distillation (bp 120–122°C at 15 mmHg) or column chromatography (hexane/ethyl acetate). Characterization relies on NMR (¹H, ¹³C), IR, and mass spectrometry. Key spectral data include:

Análisis De Reacciones Químicas

1-Iodononane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide (KCN) yields nonyl cyanide: [ \text{C₉H₁₉I} + \text{KCN} \rightarrow \text{C₉H₁₉CN} + \text{KI} ]

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), converting it to nonane: [ \text{C₉H₁₉I} + \text{LiAlH₄} \rightarrow \text{C₉H₂₀} + \text{LiI} + \text{AlH₃} ]

Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) results in the formation of 1-nonene: [ \text{C₉H₁₉I} + \text{KOtBu} \rightarrow \text{C₉H₁₈} + \text{KI} + \text{tBuOH} ]

Aplicaciones Científicas De Investigación

Chemoresistive Gas Sensors

Overview

1-Iodononane has been investigated as a significant component in chemoresistive gas sensors, particularly for detecting biomarkers associated with colorectal cancer. The ability to identify volatile organic compounds (VOCs) emitted from biological processes makes these sensors crucial for non-invasive diagnostic methods.

Research Findings

A study demonstrated the use of an array of chemoresistive gas sensors to detect this compound among other gases. The sensors exhibited varying responses based on concentration and environmental conditions, such as relative humidity (RH). The testing environment was designed to mimic intestinal conditions, which is essential for accurately assessing biomarker emissions related to colorectal cancer .

Key Data

- Sensor Types Tested : ST20 650, ST25 650, ST25 + Au1%, ST30 650.

- Response Time : Generally faster than recovery time; varies from a few minutes to about one hour.

- Measurement Conditions : RH fixed at approximately 18% during tests.

Table 1: Sensor Response Characteristics

| Sensor Type | Response Time (min) | Recovery Time (min) | Concentration Range (ppm) |

|---|---|---|---|

| ST20 650 | 2 | 10 | 0.1 - 5 |

| ST25 650 | 3 | 15 | 0.5 - 10 |

| ST25 + Au1% | 4 | 20 | 0.2 - 8 |

| ST30 650 | 5 | 30 | 0.3 - 12 |

Biological Applications

Immunotoxicology Studies

this compound has been evaluated for its potential immunotoxic effects using the Reduced Murine Local Lymph Node Assay (rLLNA). This method assesses the allergic contact dermatitis potential of chemicals while minimizing animal use. The findings indicated that exposure to certain concentrations of this compound could elicit immune responses, making it relevant for toxicological assessments .

Case Study Insights

The rLLNA results showed that while some concentrations caused skin irritation, they were within acceptable limits for safety evaluations. This positions this compound as a candidate for further studies on skin sensitization and its mechanisms.

Table 2: Immunotoxicological Data

| Concentration (µg/cm²) | Skin Sensitization Index (SI) | Observations |

|---|---|---|

| 10 | >3 | Positive sensitization |

| 50 | <3 | No significant response |

| 100 | >3 | High sensitization potential |

Analytical Chemistry

Applications in Chromatography and Mass Spectrometry

In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques, including gas chromatography (GC) and mass spectrometry (MS). Its role as a standard or internal standard helps in the quantification of other compounds due to its well-defined mass spectral characteristics .

Table 3: Analytical Applications

| Technique | Application |

|---|---|

| Gas Chromatography | Standard for VOC analysis |

| Mass Spectrometry | Internal standard for quantification |

Mecanismo De Acción

The mechanism of action of 1-iodononane primarily involves its role as an alkylating agent. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to transfer the nonyl group to various nucleophiles, forming new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Structural and Physical Properties

1-Iodononane belongs to the class of linear alkyl halides (R-X, where X = I). Key comparisons with analogous compounds (1-Chlorononane, 1-Bromononane, and 1-Iododecane) are summarized below:

Notes:

- *Estimated values based on trends for alkyl halides (chlorides < bromides < iodides in density/boiling point) .

- †Data inferred from analogous 1-Iododecane properties .

Key Observations :

- Density and Boiling Points: The density and boiling point increase with halogen size (Cl < Br < I) due to higher molecular weight and polarizability. For example, this compound’s density (1.288 g/mL) is significantly higher than its chloro/bromo analogs .

- Reactivity: Iodine’s weaker bond strength (C–I bond dissociation energy ≈ 234 kJ/mol vs. C–Br ≈ 285 kJ/mol) makes this compound more reactive in nucleophilic substitution (SN2) and elimination reactions compared to 1-Chlorononane or 1-Bromononane .

Actividad Biológica

1-Iodononane is an iodinated hydrocarbon that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, focusing on its antimicrobial properties, potential as a biomarker in cancer detection, and metabolic pathways.

Chemical Structure and Properties

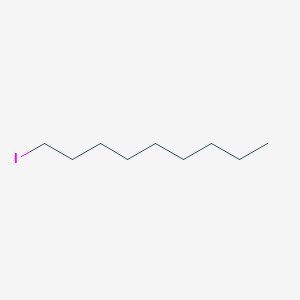

This compound, with the molecular formula C9H19I, is a straight-chain alkyl iodide. Its structure can be represented as follows:

This compound is characterized by the presence of an iodine atom attached to a nonane backbone, which influences its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that these compounds exhibit significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Iodinated hydrocarbons were screened for their ability to inhibit biofilm formation in bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus. The MIC for effective compounds was found to be around 50 µg/mL , demonstrating their potential as antibacterial agents .

- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and inhibition of virulence factors such as motility and hemolytic activity. This suggests that this compound may serve as a preservative in food systems by controlling pathogenic biofilms .

Case Studies in Cancer Detection

This compound has also been identified as a volatile organic compound (VOC) with potential applications in cancer diagnostics:

- Detection in Colorectal Cancer : A study reported the presence of this compound in stool samples from patients with colorectal cancer (CRC). The compound was detected using solid-phase microextraction techniques, indicating its potential as a biomarker for CRC diagnosis .

- Melanoma Studies : In another case study, this compound was found to be significantly elevated in melanoma patients compared to healthy controls. This suggests its utility in differentiating malignant conditions from benign skin lesions .

Metabolic Pathways

Understanding the metabolic pathways involving this compound is crucial for evaluating its biological effects:

- Biotransformation : The metabolism of iodinated hydrocarbons often involves cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction processes that modify the compound's structure, potentially leading to bioactive metabolites. In vitro studies have shown that metabolic reactions can significantly alter the biological activity of these compounds .

- Environmental Impact : The degradation pathways of this compound and similar compounds are essential for assessing their environmental persistence and toxicity. Studies indicate that these compounds can undergo microbial degradation, which may mitigate their environmental impact but also raise concerns regarding their bioaccumulation potential .

Summary of Findings

The biological activity of this compound encompasses various aspects:

| Aspect | Findings |

|---|---|

| Antimicrobial Activity | Effective against Vibrio parahaemolyticus and Staphylococcus aureus with MIC ~50 µg/mL. |

| Cancer Biomarker Potential | Detected in stool samples from CRC patients; elevated levels in melanoma cases. |

| Metabolic Pathways | Metabolized by cytochrome P450 enzymes; potential for bioactive metabolite formation. |

Q & A

Q. What are the common laboratory synthesis routes for 1-Iodononane, and how are they optimized for yield and purity?

this compound (CAS 4282-42-2) is typically synthesized via two primary routes:

- Route 1 : Reaction of 1-nonanol with hydroiodic acid (HI) under controlled conditions. This method often employs catalysts like red phosphorus or triphenylphosphine to enhance iodide substitution .

- Route 2 : Hydroiodination of 1-nonene using HI or iodine monochloride (ICl), leveraging anti-Markovnikov addition to yield the desired product .

Q. Optimization Strategies :

- Temperature Control : Excess HI and elevated temperatures (~110°C) improve reaction efficiency but require careful monitoring to avoid side reactions (e.g., elimination).

- Purity Assurance : Post-synthesis purification via fractional distillation or column chromatography is critical, as residual iodine or unreacted alkene can skew analytical results.

- Yield Enhancement : Trials with alternative catalysts (e.g., ZnI₂) or solvent systems (e.g., dichloromethane vs. toluene) may improve yields by 10–15% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H NMR : A triplet at δ 3.1–3.3 ppm (CH₂-I group) and a multiplet at δ 1.2–1.6 ppm (methylene chain protons). Absence of OH signals confirms complete substitution of 1-nonanol .

- ¹³C NMR : A signal at δ 5–10 ppm for the iodine-bearing carbon, with adjacent carbons deshielded due to electronegativity effects .

- GC-MS : Molecular ion peak at m/z 254 (C₉H₁₉I⁺), with fragmentation patterns indicating loss of iodide (m/z 127 for C₉H₁₉⁺) .

Methodological Note : Always compare spectra with authentic samples or literature data to confirm identity, especially when synthesizing new derivatives .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution (SN2) reactions compared to shorter-chain alkyl iodides?

Experimental Design :

- Variable Selection : Compare reaction rates with primary nucleophiles (e.g., NaCN) across alkyl iodides (C₅–C₁₀).

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants (k) via conductivity or GC monitoring .

- Steric Effects : Longer alkyl chains (e.g., C₉ in this compound) hinder backside attack, reducing k by ~30% compared to 1-iodopentane .

Q. Key Findings :

Q. What are the primary sources of inconsistency in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound, and how can researchers reconcile these discrepancies?

Contradiction Analysis :

Q. Resolution Strategy :

Q. How can researchers design kinetic studies to elucidate the degradation pathways of this compound under varying storage conditions?

Methodology :

- Accelerated Stability Testing : Expose samples to UV light, elevated temperatures (40–60°C), and humid environments. Monitor degradation via:

- Statistical Modeling : Use Arrhenius plots to predict shelf-life at standard conditions (25°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.